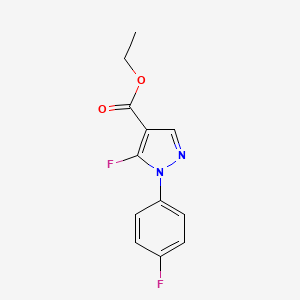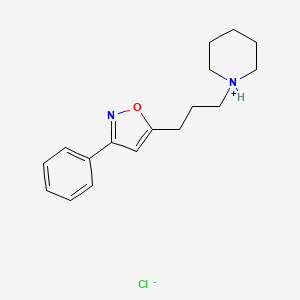
Brillant Orange
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brilliant Orange is a synthetic organic compound widely used as a dye. It is known for its vibrant orange hue and is commonly used in textile dyeing, printing, and various industrial applications. The compound is also referred to as Reactive Orange 16 and has the chemical formula C20H17N3Na2O11S3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Brilliant Orange involves several steps, including ammonification, oxidation rearrangement, hydrolysis, diazotization, aromatization, and brominated cyclization. The raw materials used in the synthesis include naphthalic anhydride, ammonia water, sodium hydroxide, diffusant NNO, sodium hypochlorite, hydrochloric acid, sodium nitrate, nitrous acid, cuprous chloride, sodium bicarbonate, alkali sulfide, sulfuric acid, oleum, 1,1’-binaphthyl-8,8’-dicarboxylic acid, bromine, and iodine .
Industrial Production Methods: In industrial settings, the production of Brilliant Orange involves the use of general-purpose equipment and readily available raw materials. The process is designed to be environmentally friendly, with no sewage or waste gas discharge. The final product is mainly used for jig-dyeing and dip-dyeing of cotton cloth, offering good level-dyeing properties and medium affinity .
Analyse Des Réactions Chimiques
Types of Reactions: Brilliant Orange undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using boron-doped diamond anodes.
Reduction: Involves the use of reducing agents like sodium dithionite.
Substitution: Reactions with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include different derivatives of the original compound, which can be used for various applications in dyeing and printing.
Applications De Recherche Scientifique
Brilliant Orange has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mécanisme D'action
The mechanism of action of Brilliant Orange involves its interaction with molecular targets through its reactive groups. The compound forms covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to its staining properties. The pathways involved include the formation of azo bonds and the interaction with cellular components .
Comparaison Avec Des Composés Similaires
- Reactive Orange 13
- Reactive Orange 14
- Reactive Orange 15
Comparison: Brilliant Orange is unique due to its high reactivity and vibrant color. Compared to other similar compounds, it offers better stability and affinity for various substrates, making it a preferred choice in many applications .
Propriétés
Numéro CAS |
25188-23-2 |
|---|---|
Formule moléculaire |
C33H24N6O9S2 |
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C33H24N6O9S2/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48) |
Clé InChI |
XKNUVBQTZXGYHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

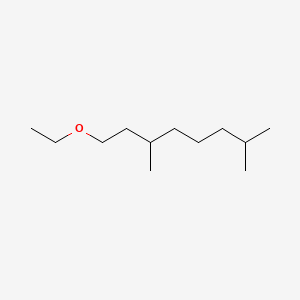



![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
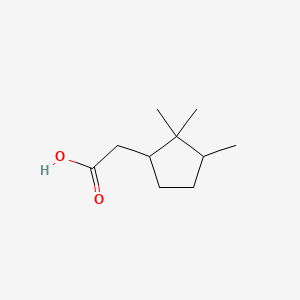
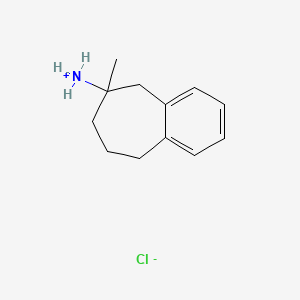

![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
